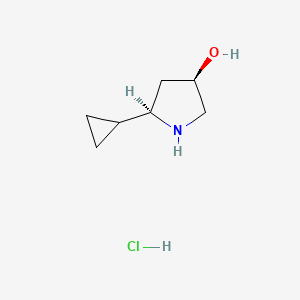

(3R,5R)-5-Cyclopropylpyrrolidin-3-ol hydrochloride

説明

特性

IUPAC Name |

(3R,5R)-5-cyclopropylpyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c9-6-3-7(8-4-6)5-1-2-5;/h5-9H,1-4H2;1H/t6-,7-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWCICBDYMXHBK-ZJLYAJKPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CC(CN2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@H]2C[C@H](CN2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-5-Cyclopropylpyrrolidin-3-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a cyclopropylamine derivative and a suitable aldehyde or ketone to form the pyrrolidine ring through a cyclization reaction. The reaction conditions often include the use of a catalyst, such as a Lewis acid, and may require specific temperature and pressure settings to optimize yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced purification techniques, such as crystallization or chromatography, ensures the high purity of the final product.

化学反応の分析

2.2. Derivatization Reactions

Stability and Degradation Pathways

-

Acid-Catalyzed Ring Opening : Under strong acidic conditions (e.g., HCl/EtOH, reflux), the pyrrolidine ring may undergo partial cleavage at the N–C bond, forming linear amines (observed in related pyrrolidine hydrochlorides) .

-

Thermal Decomposition : Heating above 200°C leads to decomposition products such as cyclopropane derivatives and pyrrole fragments .

Catalytic and Organometallic Interactions

-

Transition-Metal Coordination : The pyrrolidine nitrogen and hydroxyl group can act as ligands for Pd(II) or Cu(I) in cross-coupling reactions, enabling functionalization at the cyclopropyl position .

-

Enzymatic Resolution : Chiral oxidases or reductases may selectively modify the hydroxyl group while preserving stereochemistry .

Pharmacologically Relevant Modifications

| Modification | Biological Relevance | Example Reaction |

|---|---|---|

| Prodrug Formation | Enhances bioavailability via ester hydrolysis | Reaction with pivaloyl chloride |

| Glycosylation | Improves water solubility | Koenigs-Knorr reaction with acetylated sugars |

Analytical Characterization Data

科学的研究の応用

(3R,5R)-5-Cyclopropylpyrrolidin-3-ol hydrochloride exhibits significant biological activity that makes it a candidate for further research in drug development. Its structure allows it to interact with various biological targets, which has implications for therapeutic applications.

Neuropharmacological Effects

Research indicates that this compound may have neuroprotective properties. It has been studied for its potential role in treating neurodegenerative diseases, where it could help mitigate neuronal damage and improve cognitive functions. The mechanism of action may involve modulation of neurotransmitter systems, particularly those related to dopamine and serotonin pathways.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated in vitro for its ability to induce apoptosis in cancer cell lines, particularly in hematological malignancies such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma. The compound's efficacy is attributed to its ability to interfere with cell cycle regulation and promote cancer cell death through apoptotic pathways .

Pharmaceutical Formulation

The formulation of this compound is crucial for its therapeutic use. Challenges such as solubility and stability have been addressed through innovative formulation techniques.

Solid Dispersions

One effective method for enhancing the bioavailability of this compound is through solid dispersion techniques. Solid dispersions can improve the solubility of poorly soluble compounds by dispersing them in a polymer matrix, thus facilitating better absorption in the gastrointestinal tract .

Delivery Systems

Research has explored various delivery systems for this compound, including liposomal formulations and nanoparticles. These systems aim to enhance the targeted delivery of the compound while minimizing side effects associated with systemic administration.

Case Studies

Several case studies highlight the applications of this compound in clinical and preclinical settings.

Case Study: Neuroprotection

In a study examining neuroprotective agents, this compound was administered to animal models of neurodegeneration. Results indicated a significant reduction in neuronal loss and improvement in behavioral outcomes compared to control groups . This suggests potential for development as a neuroprotective agent.

Case Study: Cancer Treatment

Another study assessed the effectiveness of this compound in combination with existing chemotherapy agents on cancer cell lines. The combination therapy showed enhanced cytotoxic effects compared to monotherapy, indicating synergistic potential .

作用機序

The mechanism of action of (3R,5R)-5-Cyclopropylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding can influence various biochemical pathways, leading to the desired therapeutic effects.

類似化合物との比較

Structural and Physicochemical Properties

The table below summarizes key structural and molecular features of (3R,5R)-5-Cyclopropylpyrrolidin-3-ol hydrochloride and its analogs:

*Assumed molecular formula based on cyclopropyl substituent. †Calculated based on C7H12ClNO. ‡Molecular formula excludes HCl for base structure.

Key Observations:

- Cyclopropyl vs. Methyl/Ethyl : The cyclopropyl group introduces steric rigidity and moderate lipophilicity compared to linear alkyl chains (methyl, ethyl). This may enhance membrane permeability while maintaining metabolic stability .

- Hydroxymethyl Substituent : The hydroxymethyl analog (MW 153.61) exhibits higher polarity due to the hydroxyl group, likely improving aqueous solubility but reducing blood-brain barrier penetration compared to cyclopropyl or ethyl derivatives .

- Oxadiazole Heterocycle : The oxadiazole-containing analog (MW 205.64) introduces a planar, electron-rich heterocycle, which may enhance target binding via π-π interactions. However, its larger size could increase metabolic susceptibility .

Q & A

Basic Research Questions

1.1. What are the key considerations for synthesizing (3R,5R)-5-cyclopropylpyrrolidin-3-ol hydrochloride with high stereochemical purity?

The synthesis of this compound requires precise control over stereochemistry at the 3R and 5R positions. Critical factors include:

- Chiral catalysts or auxiliaries : Use of enantioselective reagents to maintain stereochemical integrity during cyclopropane ring formation and pyrrolidine ring closure .

- Reaction conditions : Temperature (e.g., low temperatures to minimize racemization) and solvent polarity (e.g., polar aprotic solvents like DMF to stabilize intermediates) directly impact yield and purity .

- Purification methods : Chiral HPLC or recrystallization in ethanol/water mixtures to separate diastereomers .

1.2. How does the stereochemistry of this compound influence its biological activity?

The 3R,5R configuration determines the spatial orientation of functional groups (hydroxyl, cyclopropyl), enabling selective interactions with biological targets. For example:

- The hydroxyl group at position 3 forms hydrogen bonds with enzyme active sites, while the cyclopropyl moiety enhances lipophilicity, improving membrane permeability .

- Comparative studies with (3S,5S) diastereomers show reduced receptor affinity, highlighting the importance of stereochemistry in pharmacological activity .

1.3. What analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm stereochemistry via coupling constants (e.g., for pyrrolidine ring conformation) and chemical shifts of cyclopropyl protons .

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks in the crystalline state .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (CHClNO) and detects impurities .

Advanced Research Questions

2.1. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

- Stereochemical impurities : Even minor enantiomeric excess (e.g., 95% vs. 99%) can alter receptor binding. Validate purity via chiral chromatography .

- Experimental conditions : Variations in cell culture media (e.g., serum protein content) or assay pH may affect solubility and activity. Standardize protocols across studies .

- Metabolic stability : Differences in liver microsome assays (e.g., human vs. rodent) impact metabolite profiles. Use species-specific models for preclinical data .

2.2. What computational strategies predict the interaction of this compound with novel biological targets?

- Molecular docking : Models the compound’s 3D structure (from X-ray or DFT-optimized geometries) into receptor binding pockets (e.g., GPCRs or kinases). Focus on hydrogen-bond donors (hydroxyl) and hydrophobic contacts (cyclopropyl) .

- QSAR studies : Correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with activity using descriptors like logP and polar surface area .

- MD simulations : Assess binding stability over time, identifying key residues (e.g., aspartate in enzyme active sites) for mutagenesis validation .

2.3. How does the hydrochloride salt form affect the compound’s physicochemical properties?

- Solubility : The hydrochloride salt improves aqueous solubility (critical for in vitro assays) compared to the free base. Measured via shake-flask method at pH 7.4 .

- Stability : Hygroscopicity of the salt requires storage under inert atmosphere (argon) at 2–8°C to prevent degradation .

- Bioavailability : Salt formation enhances oral absorption in pharmacokinetic studies by increasing dissolution rate in gastric fluid .

Methodological Challenges and Solutions

3.1. How to optimize reaction yields for large-scale synthesis without compromising stereochemical purity?

- Flow chemistry : Continuous synthesis reduces side reactions (e.g., epimerization) by minimizing residence time at high temperatures .

- Design of Experiments (DoE) : Statistically optimize parameters (e.g., catalyst loading, solvent ratio) using response surface methodology .

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

3.2. What safety protocols are essential for handling this compound?

- GHS compliance : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles) and work in a fume hood .

- Waste disposal : Neutralize hydrochloride waste with sodium bicarbonate before incineration .

Key Research Gaps and Future Directions

- Mechanistic studies : Elucidate the role of cyclopropyl ring strain in target engagement using isotope-labeled analogs .

- In vivo models : Evaluate neuropharmacological potential in zebrafish or rodent models of CNS disorders .

- Green synthesis : Develop biocatalytic routes using engineered enzymes (e.g., transaminases) for sustainable production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。